Product packaging for 3-Phenoxypropanamide(Cat. No.:CAS No. 22409-37-6)

3-Phenoxypropanamide

Cat. No.: B1359674
CAS No.: 22409-37-6
M. Wt: 165.19 g/mol
InChI Key: JUJFUNIPPVHBID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Phenoxypropanamide is a chemical compound featuring a propanamide backbone with a phenoxy substituent, making it a building block of interest in various research fields. Compounds with similar structural motifs, such as phenoxy and propanamide groups, are frequently utilized in medicinal chemistry and pharmacology research for the synthesis and development of novel bioactive molecules . For instance, structural analogs have been investigated for their potential as positive allosteric modulators of specific NMDA receptor subunits, which are relevant to neurological research . Similarly, amide and ether-based compounds are common scaffolds in the exploration of new antibacterial agents . As a versatile intermediate, this compound can be used in organic synthesis and the design of compound libraries for high-throughput screening. This product is strictly labeled For Research Use Only (RUO) and is intended for use in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should refer to the Certificate of Analysis for lot-specific data and handle the material according to appropriate safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1359674 3-Phenoxypropanamide CAS No. 22409-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFUNIPPVHBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632198
Record name 3-Phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22409-37-6
Record name 3-Phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Phenoxypropanamide and Its Derivatives

Foundational Amidation Reactions

Amidation reactions represent the most direct and widely employed strategy for the synthesis of 3-phenoxypropanamide and its analogs. These methods typically involve the formation of an amide bond between a 3-phenoxypropanoic acid derivative and an amine.

Coupling of 3-Phenoxypropanoic Acid with Amines

The coupling of 3-phenoxypropanoic acid with various amines is a cornerstone of this compound synthesis. This transformation can be achieved through several reliable and well-established protocols, each with its own set of advantages and specific applications. These methods primarily focus on the activation of the carboxylic acid group to facilitate nucleophilic attack by the amine.

Carbodiimide-mediated coupling reactions are a popular choice for the synthesis of amides from carboxylic acids and amines due to their mild reaction conditions and broad substrate scope. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate the carboxylic acid. umn.edu The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. ucl.ac.ukacs.org This intermediate is then attacked by the amine to form the desired amide bond. To enhance the efficiency of the reaction and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. nih.govmdpi.com For instance, the coupling of 2-phenoxypropanoic acids with piperonylamine (B131076) has been successfully achieved using 2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate (B91526) (HATU) in the presence of diisopropylethylamine (DIPEA). nih.gov

Table 1: Examples of Carbodiimide-Mediated Amidation Reactions
Carboxylic AcidAmineCoupling ReagentAdditiveSolventProduct
3-Phenylpropanoic AcidIsopropylamineEDC or DCC---Dichloromethane or THFN-Isopropyl-3-phenylpropanamide
Racemic 2-phenylpropanoic acid(R)-Ph(Me)CHNH2DCC---DichloromethaneDiastereomeric amides R,R-9 and S,R-9
2-Phenoxypropanoic acidsPiperonylamineHATU---DMFPhenoxyacetamide T3SS inhibitors
2-Phenoxyalkylcarboxylic acidsBenzylaminesEDCIHOAtDMFSubstituted phenoxyacetamides

The mixed anhydride (B1165640) method is another effective strategy for the synthesis of amides, including this compound derivatives. This approach involves the activation of the carboxylic acid by converting it into a mixed anhydride, typically by reacting it with an acyl chloride or a chloroformate in the presence of a base. highfine.com A common reagent used for this purpose is isobutyl chloroformate, which, in the presence of a tertiary amine like triethylamine (B128534), forms a reactive mixed anhydride intermediate. This intermediate is then treated with an amine to yield the final amide product. The reaction is often carried out at low temperatures to minimize side reactions. The mixed anhydride method has been shown to be highly reproducible and scalable, making it suitable for both laboratory and industrial-scale production. For example, the reaction of a triethylamine salt of an acyl amino acid with ethyl chloroformate can produce a high yield of the corresponding peptide. highfine.com

Table 2: Comparison of Mixed Anhydride Reaction Conditions
Carboxylic AcidActivating AgentBaseSolventTemperature (°C)
3-Phenylpropanoic AcidIsobutyl chloroformateTriethylamineToluene-20 to 5
3-Phenylpropanoic AcidIsobutyl chloroformateIsopropyl ethylamine (B1201723)THF0 to 10
(S)-2-Benzyloxycarbonylaminopropionic acidPivaloyl chlorideTriethylamine----5 to room temperature

Dehydrating agents can also facilitate the direct amidation of carboxylic acids with amines. chemistrysteps.com Strong dehydrating agents such as thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and phosphorus oxychloride (POCl₃) are effective for this transformation. chemistrysteps.com These reagents work by removing water, which is a byproduct of the amidation reaction, thereby driving the equilibrium towards product formation. chemistrysteps.comcatalyticamidation.info For instance, primary amides can be converted to nitriles using these powerful dehydrating agents. chemistrysteps.com Another approach involves the use of azeotropic removal of water using a Dean-Stark apparatus, often in a non-polar solvent like toluene. catalyticamidation.info While effective, the use of such strong dehydrating agents may not be suitable for sensitive substrates due to the harsh reaction conditions.

Intramolecular Cyclization Approaches

Intramolecular cyclization presents an alternative and powerful strategy for the synthesis of certain derivatives of this compound, particularly those containing heterocyclic ring systems.

Cyclization of N-Hydroxy-3-Phenoxypropanamide Precursors

A notable example of intramolecular cyclization is the synthesis of 1,5-benzoxazepinones from N-hydroxy-3-phenoxypropanamide precursors. researchgate.netresearchgate.net This reaction can be promoted by the use of polyphosphoric acid (PPA) or Lewis acids. researchgate.netresearchgate.netias.ac.in The cyclization involves an electrophilic aromatic substitution where the hydroxamic acid moiety attacks the phenoxy ring, leading to the formation of the seven-membered benzoxazepinone ring system. researchgate.netresearchgate.net This method provides a novel route to these heterocyclic structures, which are of interest in medicinal chemistry. ias.ac.in

Intramolecular Cyclization Approaches

Electrophilic Aromatic Substitution for Cyclized Systems

Intramolecular cyclization of this compound derivatives represents a key strategy for constructing fused heterocyclic systems. This transformation is often achieved through electrophilic aromatic substitution (SEAr), where the phenoxy ring acts as the nucleophile.

A notable application of this method is the synthesis of 1,5-benzoxazepinones from N-hydroxy-3-phenoxypropanamide precursors. researchgate.netresearchgate.net In this approach, the reaction is facilitated by treating the N-hydroxy or N-acyloxy derivatives with polyphosphoric acid (PPA) or various Lewis acids. researchgate.netresearchgate.netresearchgate.net These reagents promote the intramolecular attack of the aromatic ring onto an activated amide-derived functional group, leading to the formation of the seven-membered heterocyclic ring. researchgate.net

More advanced methods include photo-induced SEAr reactions. For instance, the spirocyclization of N-oxy-amides can be catalyzed by a dual system comprising an iodoarene and a pyrylium (B1242799) photocatalyst under blue light irradiation. semanticscholar.org Similarly, photo-induced intramolecular SEAr of N-acyloxybenzamides has been reported using ferric chloride (FeCl₃), where blue LED light is believed to provide the energy for the reaction. researchgate.net These cyclization reactions are crucial for creating structurally complex scaffolds like benzoxazin-3(4H)-ones and quinolin-2-one cores. researchgate.netresearchgate.net The general mechanism involves the attack of the electron-rich aromatic ring on an electrophile, leading to a carbocation intermediate, which is then deprotonated to restore aromaticity and yield the cyclized product. masterorganicchemistry.commasterorganicchemistry.com

Stereoselective Synthesis of Phenoxypropanamide Analogues

The synthesis of specific stereoisomers of phenoxypropanamide analogues is critical for investigating their biological activities and structure-activity relationships. Stereoselectivity is achieved either by starting with optically pure materials or by separating racemic mixtures.

Chiral Synthesis from Optically Pure Precursors

Building chiral molecules from existing optically pure precursors is a foundational strategy in asymmetric synthesis. This method ensures that the desired stereochemistry is incorporated from the outset. For example, chiral polyesters can be synthesized through enzymatic cascades that first generate a chiral monomer, which then undergoes polymerization. researchgate.net

In a chemoenzymatic approach relevant to related structures, optically pure (R)-4-hydroxy-3-[[3,4-(methylenedioxy)phenyl]methyl]butanenitrile was used for the enantioselective synthesis of various antitumor lignans. researchgate.net A similar principle can be applied to phenoxypropanamide analogues, where a chiral starting material dictates the stereochemical outcome. One common strategy involves the diastereoselective alkylation of a chiral enolate derived from an Evans oxazolidinone auxiliary, a method used to synthesize precursors for dibenzylbutyrolactone lignans. researchgate.net The synthesis of α-hydroxy-β-amino esters, which share structural motifs with some phenoxypropanamide derivatives, has been achieved with high diastereoselectivity through Rh(II)-catalyzed 1,3-dipolar cycloaddition of carbonyl ylides to aldimines. diva-portal.org These methods highlight how the use of optically pure precursors, whether through enzymatic resolution or chiral auxiliaries, provides reliable access to enantiomerically enriched products. researchgate.netmdpi.comrsc.org

Resolution of Racemic Mixtures

When a direct asymmetric synthesis is not feasible, the resolution of a racemic mixture is a common alternative. This process separates a 50:50 mixture of enantiomers into its individual components.

One innovative method involves the use of PEGylated resolving agents. nih.gov In this technique, a racemic amine is reacted with a PEGylated chiral acid (e.g., PEGylated (R)-mandelic acid) to form diastereomeric complexes. nih.govresearchgate.net A temperature-assisted phase transition then causes the precipitation of a complex enriched in one diastereomer, which can be separated by simple filtration. nih.govresearchgate.net The first cycle can yield optical purities of 72–85%, with a second cycle improving this to 87–95%. nih.govresearchgate.net

Enzymatic kinetic resolution is another powerful technique. mdpi.com Lipases, such as those from Candida antarctica (CAL-B) or Burkholderia cepacia, can selectively acylate one enantiomer of a racemic alcohol or amine at a faster rate than the other, allowing for the separation of the unreacted enantiomer from the acylated one. mdpi.com This method is widely used for producing optically pure compounds. mdpi.com

Additionally, chromatographic separation on a chiral stationary phase is a direct method for resolving enantiomers. For example, enantiomerically pure 8-(dimethylamino)-1-aryl(alkyl)-naphthyl selenoxides were successfully isolated using a column with a chiral packing material like Daicel Chiralpak AS. mdpi.com

Table 1: Comparison of Racemic Resolution Methods for Amine Analogues
MethodResolving Agent/SystemPrincipleAchieved Optical Purity (% ee)Reference
PEGylated Resolving AgentsPEGylated-(R)-mandelic acidTemperature-assisted phase transition of diastereomeric complexes72-85% (1st cycle), 87-95% (2nd cycle) nih.govresearchgate.net
Enzymatic Kinetic ResolutionLipase (e.g., from Burkholderia cepacia) and an acetylating agentEnantioselective acylationHigh (E-values > 20) mdpi.com
Chiral ChromatographyChiral stationary phase (e.g., Daicel Chiralpak AS)Differential interaction of enantiomers with the chiral support>99% (analytically pure) mdpi.com

Advanced Synthetic Transformations for Diversification

To explore structure-activity relationships and develop new compounds, the this compound scaffold is often subjected to further chemical modifications. These transformations focus on introducing substituents at the amide nitrogen or altering the phenoxy ring.

Strategies for N-Substituted 3-Phenoxypropanamides

The synthesis of N-substituted derivatives typically involves the coupling of 3-phenoxypropanoic acid with a primary or secondary amine. This amide bond formation is facilitated by a variety of coupling agents.

A common and highly reproducible method is the use of carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI), often in combination with an additive such as 1-Hydroxybenzotriazole (HOBT) or 4-Dimethylaminopyridine (B28879) (DMAP). tandfonline.comvulcanchem.comjst.go.jp For example, a range of N-substituted 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanamides were synthesized by stirring the corresponding carboxylic acid with an amine in the presence of EDCI·HCl and HOBT. jst.go.jp Another effective coupling agent is (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU), which, when used with a base like N,N-Diisopropylethylamine (DIPEA), efficiently promotes the amidation reaction. nih.gov

The mixed anhydride method provides an alternative route, where the carboxylic acid is first activated with an alkyl chloroformate (e.g., isobutyl chloroformate) and a tertiary amine base before reacting with the desired amine. This approach is noted for its scalability. These methods allow for the introduction of a wide variety of substituents on the amide nitrogen, from simple alkyl chains to complex aromatic and heterocyclic moieties. tandfonline.comacs.org

Table 2: Reagents for the Synthesis of N-Substituted 3-Phenoxypropanamides
Coupling Reagent(s)Base/AdditiveAmine Substrate ExamplesReference
EDC, DMAP-p-substituted benzenesulphonamides tandfonline.com
HATU, DIPEADIPEAPiperonylamine, 4-fluorobenzylamine nih.gov
EDCI·HCl, HOBTTriethylamineVarious phenylethylamines jst.go.jp
Isobutyl chloroformateTriethylamineIsopropylamine

Modifications of the Phenoxy Ring System in Propanamide Scaffolds

Altering the substituents on the phenoxy aromatic ring is a key strategy for fine-tuning the properties of the molecule. The activity of phenoxyacetamide analogues, which are structurally similar, has been shown to be highly sensitive to the substituents on the phenoxide ring. nih.gov

A systematic exploration of these modifications has revealed that while some changes are well-tolerated, others can lead to a significant loss of activity. For example, in a series of benzoxaborole anticancer agents, introducing substituents to a phenyl ring on a related propanamide scaffold showed that smaller groups like fluoro, methyl, and methoxy (B1213986) retained submicromolar activity, whereas bulkier groups generally diminished potency. acs.org In another study, replacing chloro groups with smaller fluoro groups on a phenoxyacetamide scaffold resulted in a five-fold decrease in activity. nih.gov

Preparation of Branched Chain Phenoxypropanamide Derivatives

The synthesis of branched-chain phenoxypropanamide derivatives introduces structural complexity that can be valuable in various applications. These derivatives are characterized by an aliphatic side-chain with a branch. wikipedia.org

One approach to creating these branched structures involves the use of starting materials that already contain a branched-chain amino acid (BCAA) moiety. wikipedia.org BCAAs, such as leucine, isoleucine, and valine, are essential amino acids with a branched aliphatic side-chain. wikipedia.org By reacting 3-phenoxypropanoic acid with a BCAA or a derivative thereof, a branched-chain phenoxypropanamide can be synthesized.

Another strategy involves the use of non-steroidal anti-inflammatory drug (NSAID) precursors that possess a branched structure. For instance, (S)-Ketoprofen and (S)-Ibuprofen, which are aryl propionic acid derivatives, can be reacted with substituted ethylamine derivatives to form (S)-2-(3-benzoylphenyl)-N-[2-(aryl/heteroaryl substituted) ethyl]propanamide and (S)-2-(4-isobutylphenyl)-N-[2-(aryl/heteroaryl substituted) ethyl]propanamide derivatives, respectively. medipol.edu.tr The synthesis is often carried out using the DCC/DMAP method, resulting in good yields. medipol.edu.tr

A study on γ-aminobutyric acid (GABA) derivatives containing bridged bicyclic skeletons as BCAT1 inhibitors also provides insights into the synthesis of complex branched structures. mdpi.com The synthesis involved a Diels-Alder cycloaddition followed by hydrolysis and subsequent reactions to build the desired bicyclic structure. mdpi.com

The following table summarizes some examples of branched-chain phenoxypropanamide derivatives and their synthetic precursors.

Derivative NamePrecursorsKey Reaction Type
N-ethoxy-2-(3-phenoxyphenyl)propanamide2-(3-phenoxyphenyl)propanoic acid, ethoxyamine hydrochlorideAmide formation
(S)-2-(3-benzoylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide(S)-Ketoprofen, N-(2-aminoethyl)pyrrolidineAmide formation (DCC/DMAP)
(S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide(S)-Ibuprofen, N-(2-aminoethyl)pyrrolidineAmide formation (DCC/DMAP)
2-((1R,2R,4S*)-2-(Nitromethyl)bicyclo[2.2.1]heptan-2-yl)acetic acid derivative1,3-cyclopentadiene, 2-chloroacrylonitrileDiels-Alder cycloaddition, Hydrolysis

Chemical Reactivity and Mechanistic Investigations of 3 Phenoxypropanamide

Elucidation of Amide Bond Formation Mechanisms

The synthesis of 3-phenoxypropanamide is fundamentally a process of amide bond formation. This can be achieved through several established synthetic routes, primarily involving the reaction of a 3-phenoxypropanoic acid derivative with an amine source.

One common and highly adaptable method is the coupling of 3-phenoxypropanoic acid with an amine using a coupling agent. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), facilitate the reaction by activating the carboxylic acid. masterorganicchemistry.com The mechanism involves the formation of a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by an amine. masterorganicchemistry.com

Alternatively, the synthesis can proceed via an acid chloride. 3-phenoxypropanoic acid can be converted to 3-phenoxypropanoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.com The resulting acid chloride is highly electrophilic and reacts readily with ammonia (B1221849) or a primary amine to form the amide bond in what is known as the Schotten-Baumann reaction. d-nb.info This method is often performed in the presence of a base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct.

A third approach involves the formation of a mixed anhydride (B1165640). In this method, 3-phenoxypropanoic acid is treated with an alkyl chloroformate in the presence of a tertiary amine base. This creates a mixed anhydride intermediate which then reacts with an amine to yield the final amide product. Flow chemistry techniques have also been applied to amide bond formation, offering high yields and short reaction times by mixing streams of an acid chloride and an amine. nih.gov

These varied methods allow for the synthesis of this compound and its derivatives under different conditions, from mild, DCC-mediated couplings to more robust acid chloride reactions. masterorganicchemistry.com

Table 1: Comparison of Synthetic Methods for Amide Bond Formation
MethodActivating Agent/PrecursorKey FeaturesTypical Byproducts
Coupling Agent MethodDCC, EDCMild reaction conditions, suitable for sensitive substrates. masterorganicchemistry.comDicyclohexylurea (DCU)
Acid Chloride MethodThionyl chloride (SOCl₂), Oxalyl chlorideHighly reactive intermediate, often high yielding. masterorganicchemistry.comHCl, SO₂ (from SOCl₂)
Mixed Anhydride MethodAlkyl Chloroformates (e.g., isobutyl chloroformate)Good for scalability and reproducibility. CO₂, Alkyl alcohol, HCl

Reduction Reactions of the Amide Functionality

The amide group of this compound can be reduced to the corresponding amine, 3-phenoxypropan-1-amine, a valuable synthetic intermediate. ontosight.ainih.gov This transformation can be accomplished through several reductive pathways.

The most common method for the reduction of amides to amines is the use of strong reducing agents like lithium aluminum hydride (LiAlH₄). pressbooks.pub This reagent effectively reduces the carbonyl group of the amide to a methylene (B1212753) group (CH₂). pressbooks.pub The reaction typically proceeds via the nucleophilic addition of a hydride ion to the amide's carbonyl carbon, followed by the expulsion of an aluminate-oxygen complex to form an iminium ion intermediate. A second hydride addition then yields the final amine. pressbooks.pub Borane (BH₃) complexes, such as BH₃-THF, can also be used for this transformation.

Catalytic hydrogenation offers an alternative, often milder, route for the reduction of certain functional groups. While the direct catalytic hydrogenation of amides to amines is challenging and often requires harsh conditions, related functional groups like nitriles can be effectively hydrogenated to primary amines. nih.govnih.gov For instance, 3-phenylpropionitrile (B121915) can be hydrogenated to 3-phenylpropylamine (B116678) using a palladium on carbon (Pd/C) catalyst. nih.govnih.gov This process involves the adsorption of hydrogen and the nitrile onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond. libretexts.org While not a direct hydrogenation of this compound, this pathway highlights a catalytic method to access the corresponding amine from a related precursor.

Table 2: Reduction Methods for Amides and Related Precursors
Starting MaterialReagent/CatalystProductReaction Type
This compoundLithium aluminum hydride (LiAlH₄)3-Phenoxypropan-1-amineChemical Reduction pressbooks.pub
3-Phenylpropionitrile (related precursor)H₂ / Palladium on Carbon (Pd/C)3-PhenylpropylamineCatalytic Hydrogenation nih.govnih.gov

Conversion to Corresponding Amines

Nucleophilic Substitution Reactions Involving the Amide Group

Amides are generally the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution due to the poor leaving group ability of the amide anion (⁻NH₂). pressbooks.pub Consequently, direct substitution at the carbonyl carbon of this compound is uncommon without prior activation.

It is also conceivable for the nitrogen atom of the amide to act as a nucleophile in reactions such as N-alkylation, though this is less common for primary amides.

Intramolecular Rearrangements and Cyclizations

While this compound itself is not the typical substrate for the rearrangements discussed below, related molecules can undergo synthetically useful cyclizations and rearrangements.

The Schmidt reaction is a versatile organic reaction that converts ketones into amides upon treatment with hydrazoic acid (HN₃) in the presence of a strong acid. wikipedia.orglibretexts.orgnumberanalytics.com This reaction proceeds via a rearrangement mechanism. wikipedia.orglibretexts.org

If applied to a ketone structurally related to this compound, such as 1-phenoxy-2-propanone, the Schmidt reaction would be expected to yield a mixture of two isomeric amides. The mechanism involves the protonation of the ketone's carbonyl group, followed by the nucleophilic addition of hydrazoic acid to form an azidohydrin intermediate. libretexts.orgorganic-chemistry.org This intermediate then loses water to form a diazoiminium ion. Subsequently, one of the groups attached to the original carbonyl carbon migrates to the nitrogen atom with the concurrent loss of dinitrogen gas (N₂). wikipedia.orglibretexts.org The resulting nitrilium ion is then hydrated to form the final amide product. wikipedia.org

Beckmann Rearrangement in Related Oxime Systems

The Beckmann rearrangement is a well-established acid-catalyzed reaction that converts an oxime into an amide. wikipedia.orgresearchgate.net While direct studies on the Beckmann rearrangement of the oxime derived from a precursor to this compound are not extensively documented in the provided search results, the mechanism can be inferred from the general principles of the reaction applied to analogous structures. organic-chemistry.orgmasterorganicchemistry.com

The reaction is initiated by the protonation of the hydroxyl group of the oxime, which transforms it into a good leaving group (water). masterorganicchemistry.comillinois.edu This is followed by a concerted migration of the group anti-periplanar to the N-O bond, displacing the water molecule. wikipedia.orgorganic-chemistry.org This stereospecific migration is a key feature of the rearrangement. wikipedia.orgresearchgate.net The resulting nitrilium ion is then attacked by water, and subsequent tautomerization yields the final amide product. masterorganicchemistry.com

For an oxime precursor to this compound, specifically the oxime of 1-phenoxypropan-2-one, two possible regioisomeric amide products could be formed depending on the stereochemistry of the oxime. The migrating group is typically the one situated anti to the hydroxyl group on the nitrogen atom. wikipedia.org

Table 1: Potential Products of Beckmann Rearrangement of 1-Phenoxypropan-2-one Oxime

Oxime Isomer (Stereochemistry) Migrating Group Potential Amide Product
(E)-isomer Phenoxymethyl group N-acetyl-aniline (after potential side reactions)

A variety of acidic catalysts are known to promote the Beckmann rearrangement, including strong mineral acids like sulfuric acid and polyphosphoric acid, as well as Lewis acids and other reagents like tosyl chloride. wikipedia.org The choice of catalyst and reaction conditions can be crucial in achieving the desired rearrangement and minimizing side reactions, such as fragmentation. wikipedia.org

Photochemical Reactions for Cyclized Products

Photochemical reactions offer pathways to unique molecular architectures that are often inaccessible through thermal methods. chim.itlibretexts.org For a molecule like this compound, photochemical activation could potentially lead to intramolecular cyclization.

One relevant photoreaction is the Norrish–Yang Type II reaction, which typically involves the intramolecular abstraction of a γ-hydrogen by an excited carbonyl group, leading to a 1,4-biradical intermediate that can then cyclize. nih.gov In the case of this compound, the amide carbonyl could, upon excitation, abstract a hydrogen atom from the phenoxy ring or the alkyl chain, although the former is less typical for this reaction type.

A more plausible pathway involves the phenoxy group itself. Studies on related N-substituted phenoxy amides have shown that photochemical reactions can lead to cyclization. For instance, α-keto amides containing a phenoxy substituent have been observed to undergo photocyclization to form oxazolidinone products. acs.org This process is proposed to proceed through a zwitterionic intermediate formed by hydrogen transfer from an N-alkyl group to the keto oxygen. acs.org While this compound is not an α-keto amide, analogous principles of photo-induced intramolecular reactions could apply.

Another potential photochemical pathway is a photo-Fries type rearrangement, or more likely, an intramolecular cyclization involving the aromatic ring. Oxidative photocyclization is a common method for forming polycyclic aromatic systems from stilbene (B7821643) derivatives and related compounds, often using iodine as an oxidant. chim.it In the context of this compound, irradiation could promote an intramolecular electrophilic attack of the amide moiety (or a derived radical) onto the phenyl ring, leading to a cyclized product, potentially a dihydroquinolinone derivative after subsequent steps. Research has documented the preparation of 1,5-benzoxazepinones through the cyclization of N-hydroxy-3-phenoxypropanamide using Lewis acids, suggesting the underlying feasibility of forming a seven-membered ring from this carbon skeleton. researchgate.net

Table 2: Potential Photochemical Cyclization Products from this compound

Reaction Type Proposed Intermediate Potential Cyclized Product
Intramolecular C-H insertion Biradical Dihydro-1,4-benzoxazepine derivative
Oxidative Photocyclization Radical cation Phenoxazine derivative (less likely)

The specific outcome of irradiating this compound would be highly dependent on the reaction conditions, such as the wavelength of light used, the solvent, and the presence of sensitizers or oxidants. nih.govacs.org

Hydrolytic Cleavage Mechanisms of the Amide Linkage

The amide bond is notably stable, and its hydrolysis typically requires harsh conditions like heating in the presence of strong acid or base. masterorganicchemistry.comdalalinstitute.com The cleavage of the amide linkage in this compound can proceed through either acid-catalyzed or base-catalyzed mechanisms.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is initiated by the protonation of the amide carbonyl oxygen. masterorganicchemistry.comkhanacademy.org This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. masterorganicchemistry.com The attack leads to the formation of a tetrahedral intermediate. masterorganicchemistry.comchemistrysteps.com Subsequently, a proton transfer from the oxygen of the attacking water to the nitrogen atom occurs, converting the amino group into a better leaving group (ammonia). masterorganicchemistry.com The tetrahedral intermediate then collapses, expelling ammonia and reforming the carbonyl group to yield 3-phenoxypropanoic acid. masterorganicchemistry.comlibretexts.org The final step is the protonation of the released ammonia in the acidic medium to form an ammonium (B1175870) ion. libretexts.org

Base-Catalyzed Hydrolysis: In a basic medium, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon, forming a tetrahedral intermediate. chemistrysteps.comlibretexts.org This process is generally less favorable than acid-catalyzed hydrolysis because the leaving group, an amide anion (NH2-), is a very strong base and therefore a poor leaving group. dalalinstitute.comchemistrysteps.com The reaction is typically driven to completion by using a high concentration of base and elevated temperatures. dalalinstitute.comchemistrysteps.com The tetrahedral intermediate expels the amide anion, which then immediately deprotonates the newly formed carboxylic acid (3-phenoxypropanoic acid) in an irreversible acid-base reaction. chemistrysteps.comlibretexts.org This final deprotonation step yields the carboxylate salt and ammonia.

Neighboring Group Participation: The presence of the phenoxy group at the β-position to the carbonyl group introduces the possibility of neighboring group participation (NGP), also known as anchimeric assistance. wikipedia.orglibretexts.org NGP can significantly accelerate reaction rates. wikipedia.orgdalalinstitute.com In the hydrolysis of this compound, the ether oxygen of the phenoxy group could potentially act as an internal nucleophile. libretexts.orgdalalinstitute.com

This participation could involve the oxygen lone pair attacking the carbonyl carbon, especially if the carbonyl group is activated (e.g., protonated). This would form a cyclic intermediate. Subsequent attack by an external nucleophile (water or hydroxide) on this intermediate would lead to the final products. chem-station.com While direct evidence for NGP in the hydrolysis of this compound itself is not provided in the search results, the principle is well-established for substrates with suitably positioned internal nucleophiles. wikipedia.orglibretexts.org An aromatic ring can also participate in NGP, forming a phenonium ion intermediate, which could be a possibility in related reactions. wikipedia.orglibretexts.org

Structural Characterization and Advanced Analytical Methodologies for 3 Phenoxypropanamide

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the connectivity and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure of a molecule. For 3-Phenoxypropanamide, ¹H and ¹³C NMR are crucial for confirming the carbon framework and the placement of protons. While specific experimental data for this compound is not widely published, the analysis can be inferred from its precursor, 3-phenoxypropionic acid, and general principles of NMR spectroscopy. nih.govchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons in different chemical environments are expected. The aromatic protons on the phenyl ring typically appear in the downfield region, around 6.9-7.4 ppm. nih.gov The protons of the ethyl chain adjacent to the phenoxy and amide groups will exhibit characteristic triplet patterns due to spin-spin coupling with their neighbors. The methylene (B1212753) group protons alpha to the carbonyl group (CH ₂CONH₂) are expected to resonate at approximately 2.5-2.8 ppm, while the methylene group protons adjacent to the oxygen atom (CH ₂OPh) would appear further downfield, around 4.2-4.4 ppm. nih.govdocbrown.info The two protons of the primary amide (CONH₂) are anticipated to produce a broad singlet in the range of 5.5-8.5 ppm, the exact shift being dependent on the solvent and concentration. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
Aromatic-H6.9 - 7.4Multiplet
-OCH₂-4.2 - 4.4Triplet
-CH₂CO-2.5 - 2.8Triplet
-CONH₂5.5 - 8.5Broad Singlet

Note: These are predicted values and may vary based on experimental conditions.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals for each carbon atom in a unique environment are expected. youtube.comlibretexts.org The carbonyl carbon of the amide group is the most deshielded, appearing significantly downfield, typically in the range of 170-175 ppm. The aromatic carbons will resonate between 114 and 158 ppm, with the carbon attached to the ether oxygen appearing at the lower end of this range. nih.govchemicalbook.com The methylene carbon adjacent to the oxygen atom (-OC H₂-) is expected around 65-70 ppm, while the methylene carbon alpha to the carbonyl group (-C H₂CO-) will be found at approximately 35-40 ppm. nih.govchemicalbook.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C=O (Amide)170 - 175
Aromatic C-O~158
Aromatic C-H114 - 130
-OCH₂-65 - 70
-CH₂CO-35 - 40

Note: These are predicted values based on analogous structures and may vary.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound would be characterized by several key absorption bands. A strong, sharp absorption peak corresponding to the C=O stretching vibration of the primary amide is expected around 1650 cm⁻¹. specac.comspectroscopyonline.com The N-H stretching vibrations of the primary amide typically appear as two distinct bands in the region of 3200-3400 cm⁻¹. specac.comspectroscopyonline.com The C-O-C stretching of the aryl ether will be visible as a strong band around 1240 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below this value. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrationExpected Frequency (cm⁻¹)Intensity
Amide (N-H)Stretch3200 - 3400Medium (two bands)
Amide (C=O)Stretch~1650Strong
Aryl Ether (C-O-C)Stretch~1240Strong
Aromatic C-HStretch>3000Medium to Weak
Aliphatic C-HStretch<3000Medium

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is invaluable for determining the molecular weight and can provide structural information through fragmentation patterns. libretexts.org For this compound (C₉H₁₁NO₂), the molecular weight is 165.19 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 165. Common fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group and the ether linkage. libretexts.org

Proton Nuclear Magnetic Resonance (¹H NMR)

Infrared (IR) Spectroscopy for Functional Group Identification

X-ray Crystallography for Solid-State Structural Determination

Chromatographic Purity Assessment and Isolation Techniques

The purity and isolation of this compound are critical for its characterization and use in further applications. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and silica (B1680970) gel column chromatography, are fundamental in achieving and verifying the high purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for determining the purity of this compound and related compounds. It offers high resolution and sensitivity for separating the main compound from any impurities that may be present from the synthesis or degradation processes. The principle of HPLC lies in the differential partitioning of the analyte between a stationary phase (packed in a column) and a mobile phase, which is pumped through the column at high pressure.

The purity assessment by HPLC is generally a quantitative measure of the main compound relative to all other detected components in the chromatogram. royed.in This is typically calculated by comparing the peak area of this compound to the total area of all peaks. royed.in A high percentage of the main peak area indicates a high purity of the compound. For many applications, a purity of greater than 98% is often required.

Specific HPLC methods can be developed for different analytical goals. For instance, a standard C18 column is often used for qualitative and quantitative analysis, while chiral chromatographic columns are employed to determine the enantiomeric excess if the compound is chiral. google.com The choice of mobile phase, flow rate, and detector are critical parameters that are optimized for each specific analysis. A common detection method is UV spectrophotometry, where the wavelength is set to a value at which the analyte has strong absorbance. google.comnih.gov Mass spectrometry (MS) can also be coupled with HPLC (LC-MS) to provide structural information about the separated components, which is invaluable for identifying unknown impurities. nih.gov

A typical HPLC analysis involves dissolving a precisely weighed sample of this compound in a suitable solvent and injecting it into the HPLC system. The resulting chromatogram will show a major peak corresponding to this compound and potentially smaller peaks for any impurities. The retention time of the main peak serves as a qualitative identifier for the compound under specific chromatographic conditions.

Interactive Data Table: Example HPLC Parameters for Amide Compound Analysis

Parameter Condition Purpose
Column C18, 2.1 x 50 mm, 1.7 µm Separation of components
Mobile Phase A 0.1% Trifluoroacetic acid in water Aqueous component of the mobile phase
Mobile Phase B Acetonitrile Organic component of the mobile phase
Gradient Time-based variation of A and B To elute compounds with different polarities
Flow Rate 1 mL/min To carry the sample through the column
Column Temperature 30 °C To ensure reproducible retention times
Detection UV at 240 nm To detect and quantify the compounds

| Injection Volume | 10 µL | Amount of sample introduced into the system |

This table is a generalized example based on typical HPLC methods for similar organic compounds and may require optimization for this compound specifically. pensoft.net

Silica gel column chromatography is a widely used preparative technique for the purification of this compound from crude reaction mixtures. This method separates compounds based on their differential adsorption to the silica gel stationary phase and their solubility in the mobile phase (eluent).

The process begins with packing a glass column with a slurry of silica gel in a non-polar solvent. commonorganicchemistry.com The crude this compound, either dissolved in a minimal amount of the eluent or adsorbed onto a small amount of silica gel, is then carefully loaded onto the top of the column. commonorganicchemistry.com

An eluent, which is a single solvent or a mixture of solvents, is then passed through the column. The polarity of the eluent is a critical factor. A less polar solvent system is typically used initially, and the polarity can be gradually increased (gradient elution) to elute compounds with increasing polarity. commonorganicchemistry.comrochester.edu For the purification of amide compounds like this compound, a common eluent system is a mixture of ethyl acetate (B1210297) and hexane (B92381). vulcanchem.com

As the eluent flows through the column, the components of the crude mixture travel down the column at different rates. Compounds that are more polar will adsorb more strongly to the polar silica gel and thus move down the column more slowly. Less polar compounds will be carried along more readily with the eluent. Fractions of the eluting solvent are collected sequentially, and the composition of each fraction is typically monitored by a simpler technique like Thin-Layer Chromatography (TLC). Fractions containing the pure this compound are then combined, and the solvent is removed, usually by rotary evaporation, to yield the purified compound.

Interactive Data Table: Typical Parameters for Silica Gel Column Chromatography of Amide Compounds

Parameter Description Example
Stationary Phase The solid adsorbent packed in the column. Silica Gel (e.g., 60 Å, 40-63 µm)
Eluent System The solvent or mixture of solvents used to move the compounds through the column. Ethyl acetate/Hexane
Loading Method How the crude sample is introduced to the column. Dry loading (adsorbed on silica) or wet loading (dissolved in eluent)
Elution Mode The method of passing the eluent through the column. Isocratic (constant eluent composition) or Gradient (varying eluent composition)

| Monitoring Technique | Method used to check the composition of the collected fractions. | Thin-Layer Chromatography (TLC) |

This table provides a generalized overview of parameters for silica gel column chromatography. Specific ratios of ethyl acetate to hexane and other conditions would be optimized based on the specific impurities present in the crude this compound mixture. commonorganicchemistry.comrochester.eduvulcanchem.comkanto.co.jp

Computational Chemistry and Theoretical Modeling of 3 Phenoxypropanamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are governed by its electronic structure. northwestern.educecam.org Methods like Density Functional Theory (DFT) are frequently employed to calculate a variety of molecular descriptors that help in predicting reactivity and stability. physchemres.orgrasayanjournal.co.in

Detailed research findings from studies on structurally related compounds provide a framework for understanding 3-phenoxypropanamide. For instance, quantum chemical calculations on quinazoline (B50416) and imidazole (B134444) derivatives, which share aromatic and amide-like features, have been used to determine key electronic parameters. physchemres.orgscirp.org These calculations typically involve geometry optimization using a specific functional, such as B3LYP, and a basis set like 6-31G**. rasayanjournal.co.inscirp.org The primary outputs of these calculations include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). physchemres.orgscirp.org

The EHOMO is associated with the molecule's capacity to donate electrons, while the ELUMO relates to its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of chemical reactivity and kinetic stability. physchemres.orgscirp.org A smaller energy gap suggests higher reactivity. Other calculated properties, such as dipole moment (μ), electronegativity (χ), global hardness (η), and softness (σ), provide further information about the molecule's charge distribution and reactivity. physchemres.orgscirp.org For example, analysis of quinazoline derivatives showed that a smaller energy gap correlated with better performance in certain applications. physchemres.org These theoretical calculations allow for the screening of derivatives of this compound to identify candidates with desirable electronic properties for specific biological targets.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. chemrxiv.org This technique provides detailed information about the conformational flexibility and dynamic behavior of a molecule, which is essential as a molecule's biological activity often depends on its ability to adopt specific three-dimensional shapes or conformations. nih.govbiorxiv.org

In a typical MD simulation, the initial coordinates of a molecule, which can be obtained from crystallographic data or generated computationally, are used to set up a simulation system, often in a solvent environment like water to mimic physiological conditions. nih.govmdpi.com The system's trajectory is then calculated by solving Newton's equations of motion for all atoms, with forces between atoms described by a force field (e.g., Amber, GROMACS). biorxiv.orgnih.govmdpi.com These simulations can span from nanoseconds to microseconds, revealing how the molecule behaves dynamically. mdpi.com

For a molecule like this compound, MD simulations can explore its conformational landscape, identifying the most stable or frequently occurring conformations. nih.gov Key analyses of MD trajectories include calculating the root-mean-square deviation (RMSD) to assess structural stability over the simulation time. nih.govmdpi.com Studies on related compounds, such as quinazolin-4(3H)-one derivatives, have used MD simulations to confirm the stability of ligand-protein complexes. mdpi.com In these studies, stable RMSD values over tens of nanoseconds indicated that the ligand remained securely in the binding site. mdpi.com Such analyses can reveal whether a molecule like this compound or its derivatives can maintain a specific "bioactive" conformation required for interaction with a biological target. nih.gov

Table 2: Typical Parameters for Molecular Dynamics Simulations

Parameter Description Typical Value/Setting
Force Field A set of empirical energy functions used to calculate forces between atoms. AMBER, GROMACS, CHARMM
Solvent Model Explicit or implicit representation of the solvent. SPC, TIP3P (for water)
Simulation Time The total duration of the simulated molecular motion. Nanoseconds (ns) to Microseconds (µs)
Temperature The temperature at which the simulation is run, usually human body temperature. 300-310 K
Pressure The pressure at which the simulation is run. 1 atm

Ligand-Target Interaction Modeling

Modeling the interaction between a small molecule (ligand) and its biological target (typically a protein) is a cornerstone of computational drug discovery. Techniques like molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies are used to predict how a ligand binds to its target and what structural features are responsible for its biological activity.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein to form a stable complex. jscimedcentral.com The primary goals of docking are to identify the correct binding pose of a ligand in the active site of a protein and to estimate the binding affinity, often expressed as a docking score or binding free energy. jscimedcentral.comacademie-sciences.fr

The process involves preparing 3D structures of both the ligand and the target protein. jscimedcentral.com Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the protein's binding site, evaluating each pose using a scoring function. jscimedcentral.com For example, docking studies on fentanyl derivatives, which contain a propanamide moiety, were used to investigate their binding modes within the mu-opioid receptor. nih.gov These studies revealed that potent derivatives adopt an extended conformation, placing specific chemical groups into pockets within the receptor, which is consistent with structure-activity relationship data. nih.gov

Similarly, docking studies on anticonvulsant derivatives have been used to probe their binding at targets like the GABAA receptor. nih.gov These simulations can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. jscimedcentral.com For this compound, docking could be used to predict its binding mode in various enzyme or receptor targets, guiding the design of new derivatives with improved binding affinity and selectivity. mdpi.com

Table 3: Example of Molecular Docking Results for Cytotoxic Phenanthrene (B1679779) Derivatives

PDB Code of Target Binding Energy (kcal/mol) - Ligand D-1 Binding Energy (kcal/mol) - Ligand D-2
2HYY -9.8 -10.9
3C4C -9.7 -11.1
3EWH -8.3 -9.2
3RCD -9.3 -10.5
4JT5 -9.1 -10.3

Data derived from a study on phenanthrene derivatives to illustrate typical docking scores. academie-sciences.fr

Quantitative Structure-Activity Relationship (QSAR) studies are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov The fundamental principle is that the structural properties of a molecule determine its activity, and this relationship can be quantified. nih.gov QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

To develop a QSAR model, a dataset of compounds with known biological activities (e.g., IC50 or EC50 values) is required. nih.gov These activity values are typically converted to a logarithmic scale (e.g., pIC50) and used as the dependent variable. The independent variables are molecular descriptors that quantify various aspects of the chemical structure. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of molecules with their 3D steric and electrostatic properties. nih.govmdpi.com The method requires the structural alignment of all molecules in the dataset. mdpi.com Once aligned, each molecule is placed in a 3D grid, and at each grid point, the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies with a probe atom are calculated. nih.gov These energy values constitute the descriptors for the QSAR model, which is typically generated using Partial Least Squares (PLS) analysis. nih.gov

The results of a CoMFA study are often visualized as 3D contour maps. nih.gov These maps highlight regions where modifications to the molecular structure are likely to affect biological activity. For example, in a study on liver X receptor (LXR) ligands, CoMFA contour maps indicated that electronegative groups around the phenyl ring of a phenoxypropanamine side chain were related to improved potency. nih.gov Favorable steric contours suggested that bulky aromatic groups could also increase potency. nih.gov This information provides intuitive guidance for designing more active compounds. nih.gov

Table 4: Statistical Parameters for a CoMFA Model of LXR Ligands

Parameter Description Value
Leave-one-out cross-validated correlation coefficient. > 0.5 for a good model
Non-cross-validated correlation coefficient. > 0.6 for a good model
F-statistic A measure of the statistical significance of the model. High value indicates significance
Steric Field Contribution Percentage contribution of steric fields to the model. e.g., 54.1% mdpi.com
Electrostatic Field Contribution Percentage contribution of electrostatic fields to the model. e.g., 45.9% mdpi.com

Values are illustrative based on typical QSAR studies. nih.govmdpi.com

Hologram Quantitative Structure-Activity Relationship (HQSAR) is a 2D-QSAR method that does not require 3D structural alignment, a time-consuming step in methods like CoMFA. nih.gov Instead, HQSAR generates a molecular hologram, which is a fingerprint that encodes the frequency of occurrence of various molecular fragments. nih.gov

The process involves breaking down each molecule in the dataset into a set of structural fragments (e.g., based on atoms, bonds, and connections). nih.gov These fragments are then hashed into a fixed-length array (the hologram). The counts in the hologram bins are used as the molecular descriptors, which are correlated with biological activity using PLS analysis. nih.gov The resulting model can be visualized with contribution maps, which show which specific atoms or fragments have a positive or negative impact on activity. nih.gov HQSAR is known for producing statistical correlations that are often comparable in quality to 3D-QSAR techniques. nih.gov

Table 5: Statistical Parameters for an HQSAR Model of LXR Ligands

Parameter Description Value
Leave-one-out cross-validated correlation coefficient. > 0.5 for a good model
Non-cross-validated correlation coefficient. > 0.6 for a good model
Fragment Distinctions Types of fragments used to generate the hologram. Atoms (A), Bonds (B), Connections (C)
Hologram Length The size of the fingerprint array. Default series (e.g., 53 to 401 bins)

Values are illustrative based on a typical HQSAR study. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Comparative Molecular Field Analysis (CoMFA)

Theoretical Investigations of Reaction Pathways and Energetics

The synthesis and potential degradation of this compound involve chemical transformations that can be modeled using computational chemistry to understand the underlying mechanisms and energy requirements. Theoretical investigations, primarily employing Density Functional Theory (DFT), are instrumental in mapping out reaction pathways, identifying transition states, and calculating the energetics that govern these transformations. mdpi.comosti.govispc-conference.org Such studies provide a molecular-level picture that is often difficult to obtain through experimental means alone. researchgate.net

A primary reaction of interest is the formation of this compound via the amidation of 3-phenoxypropanoic acid. One common pathway involves the reaction of 3-phenoxypropanoic acid with ammonia (B1221849). Computational models can elucidate the step-by-step mechanism, including the formation of intermediates and the energy barriers that must be overcome.

For example, in the direct amidation of 3-phenoxypropanoic acid with ammonia, the reaction would proceed from the initial reactants, through a high-energy transition state, to the final this compound and water products. The calculated energetics for such a reaction provide critical insights into its feasibility and kinetics. A high activation energy would suggest that the reaction is slow and may require a catalyst or significant energy input, whereas a large negative enthalpy of reaction indicates a thermodynamically favorable process. mdpi.com

Below is a hypothetical data table summarizing the calculated energetics for a proposed direct amidation pathway, as would be determined by DFT calculations.

Interactive Data Table: Hypothetical Energetics for the Synthesis of this compound

SpeciesDescriptionRelative Energy (kJ/mol)
RReactants (3-phenoxypropanoic acid + NH₃)0.0
TSTransition State+150.5
PProducts (this compound + H₂O)-25.8

Note: These values are illustrative and represent typical outputs from DFT calculations for a direct amidation reaction. The activation energy (Ea) would be 150.5 kJ/mol, and the enthalpy of reaction (ΔH) would be -25.8 kJ/mol.

These theoretical models can compare different synthetic routes, such as pathways involving activating agents, to identify more efficient methods. mdpi.com Furthermore, computational studies can investigate potential degradation pathways, such as hydrolysis of the amide bond, by calculating the energy barriers for such reactions under various conditions.

Polymorphic Forms and Crystal Structure Prediction through Computational Approaches

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical consideration in the pharmaceutical industry, as different polymorphs can exhibit varying physical properties like solubility and stability. nih.govnih.gov Computational crystal structure prediction (CSP) has become a valuable tool for identifying potential polymorphs of a given molecule before or in parallel with experimental screening. nih.gov

The CSP process for this compound would involve a multi-step computational methodology. The first step is a comprehensive search of the potential energy surface to generate a wide range of plausible crystal packing arrangements. nih.gov This search is often performed using algorithms like simulated annealing, genetic algorithms, or particle swarm optimization, combined with a computationally inexpensive force field to evaluate the energy of millions of trial structures.

Due to the conformational flexibility of the this compound molecule—particularly the rotation around the C-O-C and C-C single bonds—a key challenge is to account for different molecular conformations within the crystal lattice. This significantly expands the search space, as different conformers can lead to distinct packing motifs. nih.gov

Following the initial search, the most promising low-energy structures are subjected to more accurate energy rankings. This is typically done using DFT calculations, often incorporating corrections for dispersion forces (DFT-D), which are crucial for accurately modeling the intermolecular interactions that govern crystal packing. nih.gov These calculations provide the relative lattice energies of the predicted polymorphs, allowing them to be ranked by stability. The goal is to identify the global minimum on the lattice energy surface, as well as other low-energy structures that might be accessible experimentally. nih.gov

A hypothetical outcome of a CSP study on this compound is presented in the table below, showcasing several predicted polymorphs with their calculated relative energies and crystallographic data. The small energy differences between the forms highlight the challenge of accurately predicting which polymorph will be observed experimentally. nih.gov

Interactive Data Table: Hypothetical Predicted Polymorphs of this compound

Polymorph IDSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Relative Energy (kJ/mol)
IP2₁/c10.55.814.298.5861.40.0
IIP-18.18.912.591.2899.5+1.2
IIIP2₁2₁2₁7.511.210.890.0907.2+2.5
IVC2/c20.45.78.3105.1933.6+4.1

Note: The data presented are hypothetical examples derived from typical CSP results. The relative energies are calculated with respect to the most stable predicted form (Polymorph I).

Ultimately, computational predictions serve as a guide for experimental polymorph screening and can help in interpreting experimental data, such as from powder X-ray diffraction. nih.gov

Advanced Applications and Research Directions for 3 Phenoxypropanamide Scaffolds

Role as Synthetic Intermediates in Complex Organic Molecules

The 3-phenoxypropanamide unit is a key building block in the assembly of more complex chemical entities. Its inherent chemical functionalities—the amide linkage and the phenoxy group—provide reactive sites for a variety of transformations, making it an ideal starting point for the synthesis of elaborate organic molecules.

The this compound scaffold is instrumental in the synthesis of various nitrogen-containing compounds, some of which are precursors to bioactive molecules, including alkaloids. The amide group within the scaffold can be chemically reduced to the corresponding amine using standard reducing agents like lithium aluminum hydride (LiAlH4). This transformation is a critical step in converting the propanamide structure into a more flexible and often more biologically active propanamine derivative. These resulting amines are foundational components for constructing a wide array of nitrogenous medicinal agents.

Derivatives such as N-Isopropyl-3-phenylpropanamide are recognized as important intermediates in the preparation of bioactive molecules and alkaloids. While direct, single-step conversions of this compound into complex natural alkaloids are not extensively documented, its role as a precursor to essential nitrogen-containing fragments is well-established. These fragments are then incorporated into larger, more complex structures characteristic of certain alkaloid families. The synthesis of compounds like N,N-Dimethyl-3-phenoxypropanamine further illustrates the utility of this scaffold in creating functionalized nitrogenous molecules for broader synthetic applications. libretexts.org

One of the most significant applications of the this compound scaffold is in the synthesis of heterocyclic compounds. Heterocycles are core components of a vast number of pharmaceuticals and biologically active compounds. The flexible three-carbon chain of this compound allows it to participate in intramolecular cyclization reactions to form various ring systems.

A notable example is the intramolecular cyclization of N-hydroxy-3-phenoxypropanamide derivatives. libretexts.org Using reagents such as polyphosphoric acid (PPA) or Lewis acids, these precursors can be converted into 1,5-benzoxazepinones, a seven-membered heterocyclic system. libretexts.orgresearchgate.net This synthetic strategy provides an efficient route to these important heterocyclic cores, which are present in molecules with potential pharmaceutical applications.

Furthermore, the this compound moiety can be incorporated as a side chain into pre-existing heterocyclic rings, modifying their steric and electronic properties. This approach is used to synthesize complex molecules where the phenoxypropanamide group can influence biological activity through interactions like hydrogen bonding and π-π stacking. ualberta.ca Examples include its attachment to 1,3,4-oxadiazole (B1194373) and benzothiazole (B30560) cores, demonstrating its versatility as a building block in creating diverse and complex heterocyclic architectures. ualberta.ca

Table 1: Examples of Heterocyclic Systems Synthesized from this compound Derivatives

Precursor Reagent/Condition Resulting Heterocycle Citation
N-hydroxy-3-phenoxypropanamide Polyphosphoric Acid (PPA) / Lewis Acid 1,5-Benzoxazepinone , , libretexts.org
3-Phenoxypropanoic acid Coupled with 2-aminobenzothiazole (B30445) intermediate N-(Benzothiazol-2-yl)-3-phenoxypropanamide
3-Phenoxypropanoic acid Coupled with a 1,3,4-oxadiazole intermediate N-{5-[2-(Methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-3-phenoxypropanamide ualberta.ca

Precursors to Bioactive Alkaloids and Nitrogen-Containing Compounds

Development of Chemical Probes and Research Tools

Chemical probes are essential small molecules used to study and manipulate biological systems. The this compound scaffold provides a stable and synthetically accessible core for the development of such tools, enabling the investigation of enzymes and complex signaling pathways.

Derivatives of this compound have been investigated for their potential as enzyme inhibitors. ontosight.ai The scaffold allows for systematic structural modifications to optimize binding affinity and selectivity for specific enzyme targets. For instance, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxypropanamide has been demonstrated to inhibit certain enzymes involved in metabolic pathways. Similarly, other derivatives like N-(3-methyl-2-pyridinyl)-2-phenoxypropanamide have been the subject of studies into their interactions with various proteins and their potential for enzyme inhibition. ontosight.ai

The general structure of phenoxypropanamide can be seen as analogous to other known enzyme inhibitors, where the amide and phenoxy groups can interact with amino acid residues in an enzyme's active site. The design of α-keto amides, for example, has led to a class of potent aminopeptidase (B13392206) inhibitors, showcasing how the amide functionality is key to their inhibitory mechanism. nih.gov The this compound structure serves as a foundational scaffold upon which chemists can build and elaborate to design targeted and potent enzyme inhibitors for research and therapeutic development.

While the direct modulation of the Wnt signaling pathway by this compound itself is not extensively documented in current research, its role as a versatile scaffold makes it a candidate for the synthesis of potential modulators. The Wnt pathway is a critical signaling cascade involved in embryonic development and disease, making it an important target for chemical probes. genome.jpnih.govwikipedia.orggenome.jpcpn.or.kr

The development of small molecules that can interfere with or enhance Wnt signaling often relies on heterocyclic cores or specific pharmacophores that can be synthesized from versatile building blocks like this compound. The ability to generate complex heterocyclic systems from this scaffold, as discussed in section 6.1.2, is directly relevant. These resulting heterocycles could be designed to interact with key proteins in the Wnt pathway, such as β-catenin or its regulatory complex. Although specific examples targeting the Wnt pathway are not prominent, the synthetic tractability of the this compound scaffold makes it a valuable starting point for creating libraries of compounds to screen for such activity. The synthesis of a biotin-azide chemical probe for photoaffinity labeling, which incorporated a this compound unit, highlights its utility in creating sophisticated research tools for studying biological pathways. ualberta.ca

Scaffold for Enzyme Inhibition Studies

Contributions to Advanced Materials Research

The application of this compound extends beyond biology and medicine into the realm of materials science. The structural features of this compound and its derivatives can be leveraged to create novel polymers and advanced materials with specific, desirable properties.

Research has indicated that derivatives such as 2-(4-(Trifluoromethyl)Phenoxy)Propanamide are used in the synthesis of advanced materials, contributing to the development of specialized coatings and polymers. chemimpex.com The incorporation of the amide functionality, a key feature of the this compound structure, is a well-known strategy for enhancing the thermal stability and mechanical strength of polymers, as famously demonstrated by polyamides like Nylon. vulcanchem.com

Components in Polymer Science and Coatings Development

The structural attributes of this compound and its derivatives make them valuable components in polymer science and for the development of specialized coatings. The amide group, in particular, is known to enhance thermal stability and mechanical strength in polymeric structures, a property leveraged in materials like polyamides. vulcanchem.com

Derivatives of this compound are being explored for their potential to be incorporated into polymer backbones or as additives to modify material properties. For instance, the introduction of specific functional groups to the phenoxy ring or the amide nitrogen can lead to polymers with tailored characteristics. Research into related structures, such as N-([2,4'-bipyridin]-4-ylmethyl)-2-phenoxypropanamide, suggests that the phenoxy side chains can influence the structural tunability of complex polymeric structures like metal-organic frameworks (MOFs). vulcanchem.com

In the realm of coatings, compounds with similar structures are utilized in the synthesis of advanced materials that offer improved durability and resistance to chemicals. vulcanchem.com The phenoxy group can enhance lipophilicity, which may be advantageous for creating protective coatings with specific barrier properties. Furthermore, the ability to functionalize the scaffold allows for the development of "smart" coatings, such as those with self-healing capabilities or stimuli-responsive behavior. For example, the incorporation of dynamic bonds, like fluorine-substituted carbamate (B1207046) bonds in related epoxy systems, can impart degradability and repair mechanisms to insulation coatings. researchgate.net

Research has also touched upon the use of phenoxypropanamide derivatives in creating functional polymers for various applications. While not directly focused on the parent compound, the synthesis of novel co-polyamides containing pendant phenyl groups highlights a strategy to improve the solubility and processability of high-performance polymers. mdpi.com This approach, which disrupts polymer chain packing, could be conceptually applied to systems incorporating the this compound scaffold.

Table 1: Investigated Properties of Phenoxypropanamide Derivatives in Polymer Science

Derivative ClassInvestigated PropertyPotential ApplicationReference
Bipyridine-functionalized phenoxypropanamidesStructural tunability in MOFsPhotocatalysts, Advanced functional materials vulcanchem.com
General phenoxypropanamide structuresEnhanced thermal and mechanical strengthHigh-performance polyamides vulcanchem.com
Fluorinated carbamate-containing systems (related)Self-healing and degradabilitySmart and green insulation coatings researchgate.net
Co-polyamides with pendant phenyl groups (related)Improved solubility and processabilityMembranes for water desalination mdpi.com

Functional Materials with Tailored Properties

The this compound scaffold is a promising platform for the design of functional materials with properties tailored for specific applications, extending beyond traditional polymers and coatings. The ability to modify the core structure at multiple points allows for the fine-tuning of electronic, optical, and biological activities.

One area of exploration is in materials with specific electronic or optical properties. For example, quinoline (B57606) derivatives of phenoxypropanamide have been investigated for their potential use in developing materials with specific fluorescence or conductivity. google.com The interaction of the phenoxypropanamide backbone with different aromatic and heterocyclic systems can lead to novel materials for sensors, organic electronics, or photoactive devices.

Furthermore, the synthesis of functional polymers from derivatives of this compound can lead to materials with smart properties. For instance, the incorporation of vanillin (B372448) derivatives into photo cross-linkable polymers has been shown to create temperature-responsive hydrogels. mdpi.com This highlights the potential of using functionalized phenoxypropanamide monomers to create stimuli-responsive materials.

The versatility of the phenoxypropanamide structure is also evident in its use as an intermediate in the synthesis of bioactive molecules, which can be considered a class of functional materials. While not the primary focus here, this underscores the scaffold's adaptability.

Table 2: Examples of Functional Materials Derived from Phenoxypropanamide Scaffolds

Functional Material TypeKey Structural FeatureTailored PropertyPotential ApplicationReference
Fluorescent MaterialsQuinoline-phenoxypropanamideFluorescence, ConductivitySensors, Organic Electronics google.com
Temperature-Responsive HydrogelsVanillin-containing photo cross-linkable polymers (related)Thermo-responsive swellingSmart materials, Biomedical devices mdpi.com
Metal-Organic Frameworks (MOFs)Bipyridine-functionalized phenoxypropanamideTunable porosity and catalytic activityGas storage, Catalysis vulcanchem.com

Patent Landscape and Innovation Trends in Phenoxypropanamide Chemistry

The patent landscape for this compound and its derivatives reflects a broad range of applications, primarily in the fields of medicinal chemistry and materials science. While patents specifically claiming the parent this compound compound for materials applications are not prevalent, numerous patents protect its derivatives and their use in creating novel materials and formulations.

Innovations in this area often revolve around the synthesis of new derivatives with enhanced or specific properties. For example, patents exist for compositions designed for the degradation of plastics, which may involve complex chemical mixtures where phenoxy-like structures could play a role as stabilizers or compatibilizers. google.com There is also significant patent activity around polymer compositions that include various additives to achieve desired properties like improved damping and modulus, where a material like a phenoxypropanamide derivative could act as an interfacial modifier between the polymer matrix and a filler. google.com.pg

A notable trend is the development of functional polymers and materials for specific high-value applications. Patents for piperidinyl-3-(aryloxy)propanamides and propanoates, for instance, are often directed towards pharmaceutical applications but highlight the chemical space being explored around this scaffold. google.com The methods of synthesis and the resulting compounds described in these patents can often be adapted for materials science applications.

The broader field of "click chemistry" and bioorthogonal chemistry, which has been the subject of Nobel Prize recognition, also influences innovation in this area. ntu.edu.iq These efficient and specific chemical reactions are increasingly used to create complex functional materials, and the phenoxypropanamide scaffold, with its potential for functionalization, is a candidate for such synthetic strategies.

Furthermore, the use of artificial intelligence in chemical discovery is an emerging trend that is likely to impact the innovation landscape for phenoxypropanamide chemistry. mdpi.com Generative AI can accelerate the discovery of new molecules with desired properties, potentially leading to novel phenoxypropanamide-based materials for a variety of applications.

Q & A

Q. What are the recommended safety protocols for handling 3-Phenoxypropanamide in laboratory settings?

Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., synthesis) to minimize inhalation risks .
  • Waste Management : Segregate chemical waste (e.g., solvent residues) in labeled, airtight containers. Collaborate with certified disposal services to comply with environmental regulations .
  • Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Safety data sheets (SDS) should be accessible for toxicity references .

Q. How can researchers characterize the structural purity of this compound?

Answer:

  • Analytical Techniques :
    • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of phenoxy and amide groups. Compare peaks to reference spectra from PubChem or ECHA databases .
    • HPLC-MS : Employ reverse-phase HPLC with mass spectrometry to detect impurities (e.g., unreacted precursors) and quantify purity (>98% for pharmacological studies) .
  • Crystallography : Single-crystal X-ray diffraction can resolve stereochemical ambiguities, particularly for chiral derivatives .

Q. What synthetic routes are available for this compound, and how are they optimized?

Answer:

  • Key Methods :
    • Acylation : React 3-phenoxypropanoic acid with ammonium chloride under reflux (e.g., in THF with DCC as a coupling agent). Monitor reaction progress via TLC .
    • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but require post-synthesis purification via column chromatography .
  • Yield Optimization : Adjust stoichiometry (1.2:1 amine-to-acid ratio) and temperature (60–80°C). Use anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the biological activity of this compound derivatives?

Answer:

  • Data Validation :
    • Reproducibility : Replicate assays (e.g., enzyme inhibition) across multiple cell lines or model organisms to rule out cell-specific artifacts .
    • Dose-Response Curves : Establish EC50_{50} values with ≥3 technical replicates. Use ANOVA to assess statistical significance (p < 0.05) .
  • Meta-Analysis : Compare results with structurally analogous compounds (e.g., 2-amino-2-methyl-3-phenylpropanamide) to identify structure-activity relationships (SARs) .

Q. What computational strategies are effective for predicting the physicochemical properties of this compound?

Answer:

  • In Silico Tools :
    • Molecular Dynamics (MD) : Simulate solubility in aqueous buffers using software like GROMACS. Parameterize force fields with PubChem’s SMILES data (CC(CC1=CC=CC=C1)(C(=O)N)N) .
    • Density Functional Theory (DFT) : Calculate dipole moments and logP values to predict membrane permeability .
  • Database Cross-Referencing : Validate predictions against experimental data from ECHA or PubChem entries for related propanamides .

Q. How should researchers design experiments to probe the metabolic stability of this compound in vitro?

Answer:

  • Experimental Framework :
    • Hepatic Microsomes : Incubate the compound with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion via LC-MS/MS over 60 minutes .
    • CYP Enzyme Profiling : Use isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
  • Data Interpretation : Normalize results to control samples and report half-life (t1/2_{1/2}) with standard deviations .

Q. What ethical considerations apply to studies involving this compound in biological models?

Answer:

  • Institutional Approvals : Secure ethics committee approval for vertebrate studies (e.g., IACUC or equivalent). Include justification for animal use per the 3Rs principles (Replacement, Reduction, Refinement) .
  • Data Transparency : Disclose conflicts of interest (e.g., funding sources) and adhere to journal guidelines for statistical reporting (e.g., avoiding "significant" without p-values) .

Methodological Guidelines

  • Statistical Rigor : Predefine sample sizes using power analysis (α = 0.05, β = 0.2) to ensure robustness .
  • Literature Synthesis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine research questions .
  • Data Archiving : Deposit raw spectra, crystallographic data, and assay results in repositories like Zenodo or PubChem for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxypropanamide
Reactant of Route 2
Reactant of Route 2
3-Phenoxypropanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.